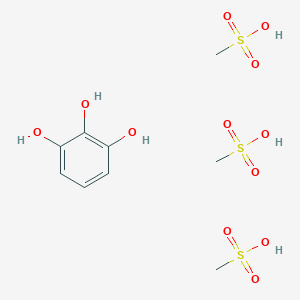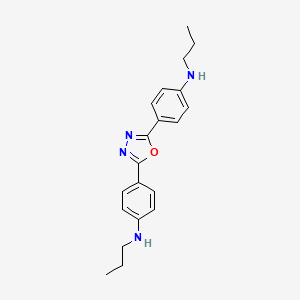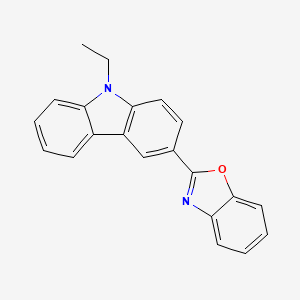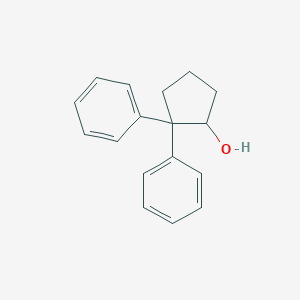
Benzene-1,2,3-triol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2,3-triol;methanesulfonic acid typically involves the sulfonation of benzene-1,2,3-triol. One common method is to react benzene-1,2,3-triol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,2,3-triol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, benzene-1,2,3-triol;methanesulfonic acid is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo oxidation and reduction reactions makes it useful for investigating redox processes in biological systems.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its derivatives could be explored for their therapeutic properties.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its sulfonic acid group makes it a useful intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of benzene-1,2,3-triol;methanesulfonic acid involves its ability to participate in redox reactions and form stable complexes with various metal ions. These properties enable it to interact with biological molecules and enzymes, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2,4-triol: Another trihydroxybenzene with hydroxyl groups at different positions.
Benzene-1,3,5-triol: A trihydroxybenzene with a symmetrical arrangement of hydroxyl groups.
Methanesulfonic acid: A strong organic acid without the benzene ring structure.
Uniqueness
Benzene-1,2,3-triol;methanesulfonic acid is unique due to the combination of the trihydroxybenzene structure with the sulfonic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
Propiedades
Número CAS |
126615-05-2 |
|---|---|
Fórmula molecular |
C9H18O12S3 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
benzene-1,2,3-triol;methanesulfonic acid |
InChI |
InChI=1S/C6H6O3.3CH4O3S/c7-4-2-1-3-5(8)6(4)9;3*1-5(2,3)4/h1-3,7-9H;3*1H3,(H,2,3,4) |
Clave InChI |
JBBVLCWPFCCSDH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=C(C(=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)

![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)




![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)


![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)


